molecular formula C16H15N3O3S B250876 N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-N'-(3-pyridinylmethyl)thiourea

N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-N'-(3-pyridinylmethyl)thiourea

Cat. No. B250876
M. Wt: 329.4 g/mol
InChI Key: GBDWLLYRGPVJOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-N'-(3-pyridinylmethyl)thiourea, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It is a potent and highly selective ligand that has been widely used in scientific research to investigate the physiological and biochemical effects of adenosine A1 receptors.

Mechanism of Action

N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-N'-(3-pyridinylmethyl)thiourea acts as a competitive antagonist of the adenosine A1 receptor, preventing the binding of adenosine to the receptor and blocking its downstream signaling pathways. This results in a reduction in the physiological effects of adenosine, such as vasodilation and inhibition of neurotransmitter release.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-N'-(3-pyridinylmethyl)thiourea has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of neurotransmitters such as dopamine, acetylcholine, and norepinephrine. It has also been shown to reduce heart rate and blood pressure, and to have a protective effect against ischemic injury in the heart and brain.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-N'-(3-pyridinylmethyl)thiourea is its high selectivity for the adenosine A1 receptor, which allows researchers to investigate the specific effects of this receptor without interference from other adenosine receptors. However, one limitation of N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-N'-(3-pyridinylmethyl)thiourea is its relatively low potency compared to other adenosine A1 receptor antagonists, which may require higher concentrations to achieve the desired effects.

Future Directions

There are several future directions for research involving N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-N'-(3-pyridinylmethyl)thiourea. One area of interest is the role of adenosine A1 receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the potential therapeutic applications of adenosine A1 receptor antagonists in the treatment of cardiovascular diseases such as hypertension and heart failure. Additionally, the development of more potent and selective adenosine A1 receptor antagonists may lead to new insights into the physiological and biochemical effects of this receptor.

Synthesis Methods

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-N'-(3-pyridinylmethyl)thiourea involves several steps. The first step is the preparation of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with 3-pyridinemethylamine to form the corresponding amide. Finally, the amide is treated with thiourea to yield N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-N'-(3-pyridinylmethyl)thiourea.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-N'-(3-pyridinylmethyl)thiourea has been extensively used in scientific research to investigate the physiological and biochemical effects of adenosine A1 receptors. It has been shown to be a potent and selective antagonist of the adenosine A1 receptor, which is involved in a variety of physiological processes, including regulation of heart rate, blood pressure, and neurotransmitter release.

properties

Molecular Formula

C16H15N3O3S

Molecular Weight

329.4 g/mol

IUPAC Name

N-(pyridin-3-ylmethylcarbamothioyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C16H15N3O3S/c20-15(12-3-4-13-14(8-12)22-7-6-21-13)19-16(23)18-10-11-2-1-5-17-9-11/h1-5,8-9H,6-7,10H2,(H2,18,19,20,23)

InChI Key

GBDWLLYRGPVJOK-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC(=S)NCC3=CN=CC=C3

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC(=S)NCC3=CN=CC=C3

Origin of Product

United States

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